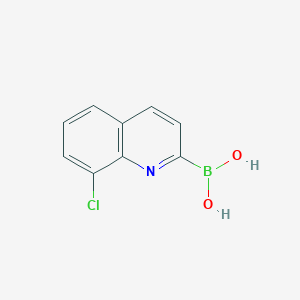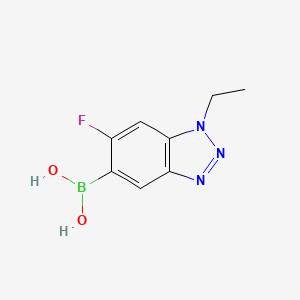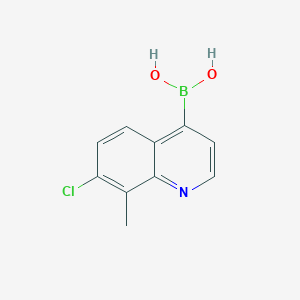![molecular formula C11H17BFNO2 B7956031 {3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid](/img/structure/B7956031.png)
{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto the aromatic ring. This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Introduction of the Diethylamino Group: The next step involves the substitution of a hydrogen atom on the aromatic ring with a diethylamino group. This can be accomplished through nucleophilic substitution reactions using diethylamine.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of {3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom and diethylamino group further modulate the electronic properties of the compound, enhancing its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and diethylamino groups, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Similar but lacks the diethylamino group, affecting its electronic properties and reactivity.
3-(Dimethylamino)methylphenylboronic Acid: Similar but with a dimethylamino group instead of a diethylamino group, leading to different steric and electronic effects.
Uniqueness
{3-[(Diethylamino)methyl]-2-fluorophenyl}boronic acid is unique due to the combination of its fluorine atom, diethylamino group, and boronic acid group
Eigenschaften
IUPAC Name |
[3-(diethylaminomethyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-6-5-7-10(11(9)13)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYJIKJZLJRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN(CC)CC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Propane-2-sulfinyl)phenyl]boronic acid](/img/structure/B7955951.png)
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B7955956.png)

![[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B7955968.png)

![[4-Cyano-3-(dimethylamino)phenyl]boronic acid](/img/structure/B7955974.png)

![{2-[Cyano(dimethylamino)methyl]phenyl}boronic acid](/img/structure/B7955985.png)

![[5-Chloro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B7955991.png)

![{5-[(Dimethylcarbamothioyl)oxy]pyridin-3-yl}boronic acid](/img/structure/B7956009.png)

![[3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B7956021.png)
